molecular formula C6H10N4O B123590 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide CAS No. 145864-65-9

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

Cat. No.: B123590
CAS No.: 145864-65-9
M. Wt: 154.17 g/mol
InChI Key: DRJKLZIXFHNLHX-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide ( 957513-91-6) is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It belongs to the class of 5-aminopyrazole-4-carboxamides, a scaffold recognized in medicinal chemistry for its relevance in drug discovery . This specific derivative features an ethyl group at the 1-position of the pyrazole ring. While detailed mechanistic studies for this exact compound are not widely published in the available literature, the broader family of 5-aminopyrazole-4-carboxamides has been identified as a versatile and valuable template for the development of enzyme inhibitors. For instance, research has explored similar structures as potent inhibitors for targets like calcium-dependent protein kinases (CDPK1) in parasites and as covalent pan-inhibitors for Fibroblast Growth Factor Receptors (FGFRs) in oncology research, indicating the potential of this chemotype for interrogating various biological pathways . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJKLZIXFHNLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145864-65-9
Record name 5-amino-1-ethyl-1H-pyrazole-4-carboxamide
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The Significance of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole (B372694), a five-membered aromatic ring system with two adjacent nitrogen atoms, is a fundamental building block in heterocyclic chemistry. nih.govmdpi.com Its unique structural and electronic properties have made its derivatives a subject of extensive research, leading to a wide range of applications in pharmaceuticals, agrochemicals, and material science. mdpi.com

The pyrazole ring is a versatile scaffold, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. nih.gov This wide-ranging bioactivity is attributed to the ability of the pyrazole nucleus to interact with various biological targets through hydrogen bonding, metal chelation, and other molecular interactions. In the agrochemical sector, pyrazole derivatives have been successfully developed as insecticides and herbicides. conicet.gov.ar The adaptability of the pyrazole core allows for the synthesis of a vast library of compounds with diverse functionalities, making it a cornerstone in the development of new chemical entities.

The 5 Aminopyrazole Moiety As a Privileged Scaffold in Medicinal Chemistry

Within the broad class of pyrazole (B372694) derivatives, the 5-aminopyrazole moiety holds a special status as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in the design of novel drugs. The 5-aminopyrazole core is a key component in a multitude of biologically active molecules, demonstrating its versatility and importance in drug discovery. researchgate.net

The strategic placement of the amino group at the 5-position of the pyrazole ring provides a crucial site for molecular interactions, particularly as a hydrogen bond donor. This feature is instrumental in the binding of these compounds to the active sites of enzymes, such as protein kinases. mdpi.com Consequently, 5-aminopyrazole derivatives have been extensively investigated as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases. acs.org The scaffold's ability to serve as a foundation for inhibitors of various kinases, including Aurora kinases, JAK2, and Abl, underscores its privileged nature. acs.org

Spectroscopic and Computational Characterization of 5 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography provide detailed information about the connectivity, molecular weight, functional groups, and solid-state arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group, the pyrazole (B372694) ring proton, and the protons of the amino and carboxamide groups. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The lone proton on the pyrazole ring (C₃-H) is expected to appear as a singlet. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display unique signals for the two carbons of the ethyl group, the three distinct carbons of the pyrazole ring, and the carbonyl carbon of the carboxamide group. The chemical shifts in ¹³C NMR spectra of pyrazole derivatives are well-documented, allowing for precise assignment of each carbon atom in the structure. researchgate.net

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the four nitrogen atoms within the pyrazole ring, the amino group, and the carboxamide moiety. ¹⁹F NMR would not be applicable to the parent compound but is a crucial tool for characterizing fluorinated derivatives, where it provides sharp signals with a wide chemical shift range, making it highly sensitive to subtle structural changes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Ethyl -CH₃~1.3 (triplet)~15Coupled to -CH₂ group
Ethyl -CH₂~4.1 (quartet)~45Attached to pyrazole N₁
Pyrazole C₃-H~7.8 (singlet)~140Lone proton on the pyrazole ring
Pyrazole C₄N/A~98Carbon bearing the carboxamide
Pyrazole C₅N/A~155Carbon bearing the amino group
Amine -NH₂Broad singletN/AShift is solvent-dependent
Amide -CONH₂Broad singletN/AShift is solvent-dependent
Amide C=ON/A~165Carbonyl carbon

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₆H₁₀N₄O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, which can confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Common fragmentation pathways for this molecule might include the loss of the ethyl group, cleavage of the carboxamide group, or other characteristic breakdowns of the pyrazole ring system. For related pyrazole derivatives, fragmentation analysis has been a key part of their structural confirmation. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Technique
Molecular FormulaC₆H₁₀N₄O-
Nominal Mass154 g/mol MS
Exact Mass154.08546 DaHRMS
Major Fragment Ion (m/z)[M-29]⁺ (loss of C₂H₅)MS/MS
Major Fragment Ion (m/z)[M-43]⁺ (loss of CONH)MS/MS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of both the primary amine and the amide group are expected to appear as distinct bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, characteristic band typically found around 1640-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the ethyl group and the pyrazole ring, and C-N stretching vibrations. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine & Amide (N-H)Stretching3200 - 3500Medium-Strong
Alkyl (C-H)Stretching2850 - 3000Medium
Amide (C=O)Stretching1640 - 1680Strong
Pyrazole Ring (C=N, C=C)Stretching1500 - 1620Medium
Amine (N-H)Bending~1600Medium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not detailed in the available literature, analysis of related pyrazole derivatives provides insight into the expected structural features. researchgate.netresearchgate.net X-ray analysis would be expected to confirm the planarity of the pyrazole ring. bldpharm.com Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino and carboxamide groups. These hydrogen bonds, where the N-H groups act as donors and the carbonyl oxygen and pyrazole nitrogens act as acceptors, are critical in stabilizing the crystal lattice of similar molecules. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data. They can predict molecular geometries, spectroscopic properties, and electronic structures, providing a deeper understanding of a molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental spectra aids in the definitive assignment of signals. For many pyrazole derivatives, DFT calculations at the B3LYP level of theory have shown good agreement with experimental data. researchgate.net

Analyze Electronic Properties: Map the molecular electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and reactivity. The calculation of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic transitions and chemical reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govtanaffosjournal.ir For pyrazole derivatives, MD simulations, often in conjunction with molecular docking studies, have been instrumental in understanding their interactions with biological targets, revealing stable binding modes and conformational changes. nih.govnih.gov

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding the structure-activity relationships of flexible molecules like this compound. libretexts.org Theoretical calculations and X-ray crystallography have been employed to study the conformational preferences of pyrazolone (B3327878) derivatives. bohrium.com These studies have shown that the nature of substituents and the length of linkers can significantly influence whether the molecule adopts a folded or an open conformation. bohrium.com For instance, in a study on pyrazolone derivatives linked to a phthalimido moiety, compounds with an oxaethylene linker showed a folded conformation in the solid state, a finding that was also supported by theoretical calculations indicating the stability of the folded form in the gaseous state. bohrium.com

Quantum-Chemical Studies on Reactivity and Electronic Properties

Quantum-chemical studies, particularly those utilizing Density Functional Theory (DFT), have been widely applied to investigate the electronic structure and reactivity of pyrazole-carboxamide compounds and other aminopyrazole derivatives. researchgate.netjcsp.org.pkiaea.orgnih.gov These studies provide valuable information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic properties of pyrazole-carboxamides are significantly influenced by the nature and position of substituents on the pyrazole ring. jcsp.org.pk DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the geometries and analyze the electronic properties of a series of pyrazole-carboxamide compounds. researchgate.netjcsp.org.pk The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and its charge transfer characteristics. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity and better electron delocalization. researchgate.netarabjchem.org

For aminopyrazole derivatives, the amino group acts as an electron-donating group, influencing the electron density distribution across the pyrazole ring. nih.gov This, in turn, affects the molecule's reactivity towards electrophiles and nucleophiles. Quantum chemical calculations for various aminopolynitropyrazoles have shown that the position of the amino group significantly impacts the structure, stability, and electronic properties of the molecule. nih.gov

The reactivity of this compound can be predicted by analyzing its molecular electrostatic potential (MEP) map, which indicates the regions of positive and negative electrostatic potential. The nitrogen atoms of the pyrazole ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the amino group's hydrogen atoms and the C-H bonds would exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters have been calculated for various pyrazole derivatives to understand their chemical behavior. arabjchem.org

Below is a table summarizing typical data obtained from DFT studies on related pyrazole-carboxamide compounds, illustrating the kind of information that would be expected from a similar analysis of this compound.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-Carboxamide Derivative 1 jcsp.org.pk-5.44-1.214.23
Pyrazole-Carboxamide Derivative 2 jcsp.org.pk-5.56-1.244.32
Pyrazole-Carboxamide Derivative 3 jcsp.org.pk-5.63-1.414.21
Pyrazole-Carboxamide Derivative 4 jcsp.org.pk-5.67-1.793.88
4-Aminopyrazole Derivative 1 arabjchem.org-5.93-1.224.71
4-Aminopyrazole Derivative 2 arabjchem.org-6.21-1.544.67

This table is illustrative and compiled from data on different, but structurally related, pyrazole derivatives. The values are not specific to this compound.

Pharmacological and Biological Activities of 5 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide Derivatives

Anti-infective Activities

The 5-aminopyrazole-4-carboxamide scaffold has emerged as a crucial framework in the development of novel anti-infective agents. Derivatives of this core structure have demonstrated significant potential in combating a range of pathogens, including parasites and bacteria. Researchers have utilized this scaffold to design potent and selective inhibitors targeting essential microbial enzymes, paving the way for new therapeutic strategies against challenging infectious diseases.

Derivatives based on the 5-aminopyrazole-4-carboxamide structure have been extensively investigated as antiparasitic agents, particularly against apicomplexan parasites, which are responsible for significant global diseases.

Cryptosporidiosis, an intestinal illness caused by the apicomplexan parasite Cryptosporidium, is a major cause of diarrheal disease and mortality, especially in young children and immunocompromised individuals. nih.gov The 5-aminopyrazole-4-carboxamide scaffold has been instrumental in developing selective bumped-kinase inhibitors (BKIs) that are effective against Cryptosporidium parvum. nih.gov These compounds have shown potent inhibition of C. parvum growth both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govresearchgate.net

The 5-aminopyrazole-4-carboxamide core was used as a substitute for the pyrazolopyrimidine scaffold of a known "bumped kinase inhibitor" to generate selective inhibitors against enzymes in both Toxoplasma gondii and Cryptosporidium parvum. nih.gov This approach yielded compounds with inhibitory potencies in the low nanomolar range. nih.gov Notably, selected BKIs based on this scaffold, such as compounds BKI 1708 and BKI 1770, have proven effective in mouse models of cryptosporidiosis. nih.govnih.gov

Table 1: Efficacy of 5-Aminopyrazole-4-carboxamide Based Bumped-Kinase Inhibitors (BKIs) Against Cryptosporidium parvum
CompoundTarget KinaseIC₅₀ (nM)In Vitro EC₅₀ (µM)Reference
BKI 1708CpCDPK10.70.41 nih.gov
BKI 1770CpCDPK12.50.51 nih.gov

The primary mechanism through which these 5-aminopyrazole-4-carboxamide derivatives exert their antiparasitic effect is the inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1). nih.govnih.gov This enzyme is crucial for the life cycle of apicomplexan parasites, playing a vital role in processes such as host cell invasion and parasite motility. nih.gov The CDPK1 of C. parvum (CpCDPK1) has been validated as a promising drug target. nih.govresearchgate.net

The design of these inhibitors often incorporates a "bumped" kinase inhibitor strategy, which allows for high selectivity for the parasite's kinase over the host's (human) kinases. The 5-aminopyrazole-4-carboxamide structure serves as an effective scaffold that can be modified to fit into the ATP-binding pocket of CpCDPK1, leading to potent and selective inhibition. nih.gov The 5-amino group on the pyrazole (B372694) ring is particularly important as it can form an intramolecular hydrogen bond, pre-organizing the molecule for optimal binding to the kinase and enhancing its potency. nih.gov Studies have confirmed that compounds lacking this 5-amino group show a significant reduction in potency against the target enzyme. nih.gov

In addition to their antiparasitic properties, derivatives of the 5-aminopyrazole-4-carboxamide scaffold have been explored for their potential as antibacterial agents, leading to the development of compounds with activity against a range of bacterial pathogens.

Nitrofurantoin® is an antibiotic commonly used for urinary tract infections. researchgate.net Researchers have designed and synthesized a series of Nitrofurantoin® analogues by incorporating the pyrazole scaffold. researchgate.net Specifically, compounds described as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were created by condensing a 5-aminopyrazole derivative with aldehydes like 5-nitrofuran-2-carbaldehyde. researchgate.net These new molecules were then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria and compared with the parent drug, Nitrofurantoin®. researchgate.net

Investigations into various pyrazole-4-carboxamide analogues have revealed compounds with broad-spectrum antibacterial activity, although in some cases, this activity was moderate. nih.gov Certain derivatives featuring a free carboxylic acid on the carboxamide substituent at the 4-position of the pyrazole ring demonstrated activity against multiple bacterial species. nih.gov

Further studies on 5-amino functionalized pyrazoles have identified compounds with notable activity against multidrug-resistant (MDR) clinical isolates, particularly Gram-positive bacteria from the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. nih.gov One study reported that 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide showed moderate antibacterial activity against Staphylococcus aureus. prolekare.cz

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives
Compound ClassTarget BacteriaObserved ActivityReference
Nitrofurantoin® Analogues (pyrazole-based)Gram-positive and Gram-negativeEvaluated for antibacterial properties researchgate.net
5-Amino functionalized pyrazolesMDR Staphylococcus isolatesMICs = 32–64 µg/mL nih.gov
5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamideStaphylococcus aureusModerate activity (MIC = 62.5 μM) prolekare.cz

Antibacterial Agents

Anti-Tuberculostatic Properties

Derivatives of pyrazole carboxamide have been identified as possessing potent activity against Mycobacterium tuberculosis. In a study exploring novel pyrazole-4-carboxamide derivatives, several compounds were tested for their efficacy against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrazole ring could lead to significant antitubercular effects. Compounds 5a, 5i, and 5j, in particular, demonstrated potent activity against the H37Rv strain, highlighting the potential of this chemical class in developing new treatments for tuberculosis. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of efficacy.

CompoundMinimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (µg/mL)
5a 6.25
5i 6.25
5j 6.25
Isoniazid (Standard) 0.2

Antiviral Agents

The antiviral potential of 5-aminopyrazole carboxamide derivatives has been explored against various viral pathogens, including plant and avian viruses.

Tobacco Mosaic Virus (TMV) is a significant plant pathogen causing substantial economic losses. Research into novel antiviral agents has identified pyrazole amide derivatives as effective inhibitors of TMV. A series of these compounds were designed and synthesized to target the TMV coat protein (CP). rsc.org Preliminary bioassays showed that these compounds possess promising activity against TMV. rsc.org For instance, one study revealed that a series of flavone (B191248) derivatives incorporating carboxamide fragments exhibited excellent in vivo antiviral activities against TMV. mdpi.com Compound 4m from this series showed inactivation, curative, and protection inhibitory effects of 58%, 57%, and 59%, respectively, at a concentration of 500 µg/mL, comparable to the commercial virucide ningnanmycin. mdpi.com

CompoundConcentration (µg/mL)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)
4m 500585759
Ningnanmycin 500615758

The emergence of highly pathogenic avian influenza viruses, such as H5N1, has necessitated the search for new antiviral therapies. Research has shown that pyrazole derivatives are among the synthetic chemical compounds with notable antiviral activities against H5N1 strains. researchgate.net A study involving the synthesis of novel pyrazolopyrimidine nucleoside derivatives, starting from a 5-amino-1H-pyrazole-4-carbonitrile precursor, tested their activity against the H5N1 virus [A/chicken/Egypt/1/2006]. Some of the synthesized compounds revealed moderate antiviral activity. researchgate.net

Antifungal Activities

Pyrazole carboxamide derivatives are recognized for their broad-spectrum fungicidal activity, often by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. researchgate.net Numerous studies have demonstrated their effectiveness against a variety of plant pathogenic fungi.

For example, a series of novel pyrazole carboxamides were evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Compounds 7af, 7bc, 7bg, 7bh, and 7bi displayed remarkable activity. nih.gov Another study highlighted that compound 26 , which contains a p-trifluoromethylphenyl moiety, showed the highest activity against six tested fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring was also found to enhance antifungal activity. mdpi.com

PathogenEC₅₀ value (µg/mL) of Compound 26
Botrytis cinerea 2.432
Rhizoctonia solani 2.182
Valsa mali 1.787
Thanatephorus cucumeris 1.638
Fusarium oxysporum 6.986
Fusarium graminearum 6.043

Furthermore, some pyrazole-thiophene carboxamides exhibited good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov

Antimalarial Activities

The fight against malaria, a disease caused by Plasmodium parasites, requires new therapeutic agents to combat growing drug resistance. Derivatives of 5-aminopyrazole-4-carboxamide have emerged as potential malaria transmission-blocking agents. nih.gov These compounds act as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), an enzyme essential for the exflagellation of male gametocytes. nih.gov By inhibiting PfCDPK4, these analogues can effectively block the transmission of malaria by mosquitoes without showing observable toxicity to mammalian cells. nih.gov The development of such compounds is a critical strategy for moving from malaria control to eradication.

Anticancer Activities

The structural versatility of the pyrazole core has made it a privileged scaffold in the design of novel anticancer agents. nih.gov Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed and synthesized as potent inhibitors of various cancer-related targets.

One study focused on a series of these derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to address drug resistance caused by gatekeeper mutations in FGFRs. nih.gov The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, and FGFR3. It also strongly suppressed the proliferation of several cancer cell lines, including lung (NCI-H520) and gastric (SNU-16, KATO III) cancer cells. nih.gov

Cell LineCancer TypeIC₅₀ value (nM) of Compound 10h
NCI-H520 Lung Cancer19
SNU-16 Gastric Cancer59
KATO III Gastric Cancer73

Another investigation into N-substituted 1H-indole-2-carboxamides found that several compounds demonstrated notable cytotoxicity and selectivity against different cancer cell lines. nih.gov Compounds 12 , 14 , and 4 were particularly potent against K-562 leukemia cells, with IC₅₀ values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov These findings underscore the potential of pyrazole carboxamide derivatives as a promising class of compounds in anticancer drug discovery. nih.gov

Kinase Inhibition Profiles

The 5-amino-1H-pyrazole-4-carboxamide core has proven to be an effective framework for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Pan-FGFR Covalent Inhibitors

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as novel pan-FGFR covalent inhibitors. These inhibitors are designed to target both wild-type FGFRs and their drug-resistant gatekeeper mutants. A representative compound from this series, 10h , demonstrated potent activity against multiple FGFR isoforms in biochemical assays. Specifically, it showed IC₅₀ values of 46 nM, 41 nM, and 99 nM against FGFR1, FGFR2, and FGFR3, respectively. Furthermore, it effectively inhibited the FGFR2 V564F gatekeeper mutant with an IC₅₀ of 62 nM. nih.gov X-ray co-crystal structures have confirmed that these derivatives can bind irreversibly to FGFR1. nih.gov

Table 1: Inhibitory Activity of Compound 10h against FGFR Isoforms

Kinase TargetIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
p38 MAP Kinase (p38MAPK) Inhibition

The p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drug development. The 5-aminopyrazole scaffold has been successfully utilized to create potent and selective inhibitors of p38α MAP kinase. One such derivative, 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YLmethanone, has shown an IC₅₀ value of 400.0 nM against p38α. Another pyrazole urea-based inhibitor demonstrated an even higher potency with an IC₅₀ of 135 nM. mdpi.com The efficacy of these compounds has been demonstrated in vivo through their ability to inhibit the production of the pro-inflammatory cytokine TNFα in murine models.

Table 2: p38α MAP Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

CompoundIC₅₀ (nM)
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YLmethanone400.0
N-pyrazole, N'-thiazole-urea derivative135
Bruton Tyrosine Kinase Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. orscience.ru Potent covalent inhibitors of BTK have been developed based on an aminopyrazole carboxamide scaffold. By replacing the 4-aminopyrazolopyrimidine scaffold of the known BTK inhibitor ibrutinib (B1684441) with a 5-aminopyrazole-4-carboxamide structure, researchers developed compound 11b . This compound demonstrated comparable potency to ibrutinib, with an IC₅₀ of 0.18 nM in a Lanthascreen assay, compared to 0.13 nM for ibrutinib. orscience.ru

Table 3: BTK Inhibition Profile of Aminopyrazole Carboxamide Derivative 11b

CompoundTargetIC₅₀ (nM)
11b BTK0.18
Ibrutinib (Reference)BTK0.13
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Pyrazole-based analogues have been discovered as potent inhibitors of CDK2. A series of novel pyrazole derivatives were screened for their ability to inhibit the CDK2/cyclin A2 enzyme complex. Several compounds exhibited strong inhibition, with IC₅₀ values in the low micromolar range. For instance, compounds 4 , 7a , 7d , and 9 from one study showed IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. researchgate.net Another series based on an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold also yielded potent CDK2 inhibitors, with compound 15 being the most potent with a Kᵢ of 0.005 µM. doaj.org

Table 4: Inhibitory Activity of Pyrazole Derivatives against CDK2/cyclin A2

CompoundIC₅₀ (μM)
4 3.82
7a 2.0
7d 1.47
9 0.96
15 0.005 (Kᵢ)

Cell Proliferation Inhibition in Cancer Cell Lines

In addition to their enzymatic inhibitory activity, derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated potent anti-proliferative effects in various cancer cell lines. The pan-FGFR covalent inhibitor, 10h , strongly suppressed the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC₅₀ values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov Other 5-aminopyrazole derivatives have also shown promising anti-proliferative activity. For example, certain derivatives have been shown to suppress the growth of specific breast cancer cell lines. researchgate.net

Table 5: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Anti-inflammatory and Analgesic Properties

The 5-aminopyrazole scaffold is also a key feature in compounds exhibiting significant anti-inflammatory and analgesic properties. A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and evaluated for their in vivo activities. In the carrageenan-induced paw edema test in rats, a model for acute inflammation, compounds 3a , 3c , and 3d exhibited significant anti-inflammatory activity. researchgate.net For instance, one study on 5-aminopyrazole derivatives showed that a particular compound exhibited an edema inhibition of 91.11% at a 50 mg/kg dose. nih.gov

In the acetic acid-induced writhing test in mice, a model for visceral pain, these same compounds also demonstrated significant analgesic effects. researchgate.net One study reported that a pyrazolone (B3327878) derivative provided a 105.8% protection against thermal stimulus at 90 minutes post-administration. Other derivatives showed maximal analgesic effects of up to 89.7% after 60 minutes.

Table 6: In Vivo Anti-inflammatory and Analgesic Activity of 5-Aminopyrazole Derivatives

CompoundTest ModelActivity
3a, 3c, 3d Carrageenan-induced paw edema (rat)Significant anti-inflammatory activity
3a, 3c, 3d Acetic acid writhing test (mouse)Significant analgesic activity
Pyrazole derivative Carrageenan-induced paw edema (rat)91.11% edema inhibition
Pyrazolone derivative Thermal stimulus test105.8% protection

Antioxidant Properties

Derivatives of 5-aminopyrazole (5APs) have been investigated for their potential to counteract oxidative stress. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS).

Recent studies have explored various chemical modifications to the 5-aminopyrazole core to enhance its antioxidant potential. nih.gov One such investigation involved synthesizing a series of 5APs and testing their radical scavenging properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this assay, certain derivatives demonstrated notable antioxidant activity. For instance, compounds designated as 4b and 4c , where the acylhydrazonic linker was moved to position 3 of the pyrazole scaffold, showed the highest radical scavenging activity. nih.gov

Furthermore, the study assessed the ability of these derivatives to inhibit ROS production in human platelets. Several compounds were effective, with derivatives 3b and 3c showing significant inhibitory properties against both platelet aggregation and ROS production. nih.gov These findings underscore the potential of the 5-aminopyrazole framework in developing new antioxidant agents. nih.gov Another study on imidazo[1,2-b]pyrazole derivatives, synthesized from a 5-aminopyrazole precursor, also reported significant antioxidant activity, with inhibition percentages reaching up to 75.3% compared to ascorbic acid. mdpi.com

Antioxidant Activity of Selected 5-Aminopyrazole Derivatives nih.gov
CompoundDPPH Radical Scavenging (AA%)Inhibition of ROS Production in Platelets (IC50 µM)
4b27.65%> 500
4c15.47%> 500
3bIneffective113 ± 17
3c4.22%139 ± 21

Central Nervous System (CNS) Activities

The pyrazole nucleus is a common feature in many compounds active within the central nervous system. Derivatives of 5-amino-1-ethyl-1H-pyrazole-4-carboxamide have shown promise as anticonvulsant and antidepressant agents, as well as antagonists for specific neuropeptide receptors.

The pyrazole structure is recognized for its role in compounds with anticonvulsant properties. minia.edu.egnih.gov Research into pyrazole carboxamide derivatives has identified several compounds with significant activity in preclinical models of epilepsy.

In one study, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their anticonvulsant effects. researchgate.net The most active compound, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c) , provided substantial protection in the 6 Hz psychomotor seizure test. researchgate.net Another derivative, 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) , showed protective effects in both the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models. researchgate.net

Another investigation focused on pyrazolone derivatives tested against seizures induced by pentylenetetrazol (PTZ). The results showed that compounds 11a , 11b , and 11d had a remarkable protective effect against clonic seizures, with an efficacy comparable to the standard drug phenobarbital (B1680315) sodium. minia.edu.eg

Anticonvulsant Activity of Selected Pyrazole Derivatives
CompoundTest ModelActivity NotedReference
Compound 4c6 Hz Psychomotor Seizure75% protection at 100 mg/kg researchgate.net
Compound 4fMaximal Electroshock (MES)Protection observed at 300 mg/kg researchgate.net
Compound 11bPTZ-induced Clonic SeizuresRemarkable protective effect at 20 mg/kg minia.edu.eg
Compound 11aPTZ-induced Clonic SeizuresRemarkable protective effect at 20 mg/kg minia.edu.eg
Compound 11dPTZ-induced Clonic SeizuresRemarkable protective effect at 20 mg/kg minia.edu.eg

The 5-aminopyrazole scaffold has also been explored for its potential in developing antidepressant agents. minia.edu.eg The antidepressant activity of novel compounds is often predicted using the tail suspension or forced swim tests, which measure the immobility time of rodents in a stressful situation. minia.edu.egvensel.org

A study evaluating a series of newly synthesized compounds found that certain diacylhydrazine derivatives, 4a and 4b , derived from carboxylic acid hydrazides, exhibited marked antidepressant activity in the tail suspension test. minia.edu.eg These compounds significantly reduced the duration of immobility, with their activity being nearly twice that of the reference antidepressant, imipramine, at the same dose level. minia.edu.eg Other pyrazole derivatives from the same study also showed good antidepressant activity, equivalent to approximately 66-89% of the activity of imipramine. minia.edu.eg

Antidepressant Activity of Pyrazole-Related Derivatives in the Tail Suspension Test minia.edu.eg
CompoundImmobility Time Reduction (s)Comparison to Reference Drug (Imipramine)
Compound 4aReduced to 68.23 sApproximately twice the activity
Compound 4bReduced to 67.58 sApproximately twice the activity
Imipramine (Reference)Reduced to 132.00 sStandard

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in regulating food intake, making them a target for anti-obesity therapies. High-throughput screening has identified 5-aminopyrazole derivatives as potent antagonists of the human NPY Y5 receptor. nih.gov

Structure-activity relationship studies have led to the development of 1,3-disubstituted-5-aminopyrazoles with high binding affinity for this receptor. nih.gov For example, compounds such as 5-amino-1-(4-methylphenyl)-3-((4-methoxyphenylsulfonamido)phenyl)pyrazole (19) and 5-amino-1-(3-trifluoromethylphenyl)-3-(((2-nitrophenylsulfonamido)methyl)phenyl)pyrazole (45) demonstrated potent inhibition, with IC₅₀ values below 20 nM. nih.gov This high affinity indicates a strong interaction with the receptor, highlighting the potential of this chemical class for modulating the NPY pathway.

Binding Affinity of 5-Aminopyrazole Derivatives for the Human NPY Y5 Receptor nih.gov
CompoundBinding Affinity (IC50)
Compound 19< 20 nM
Compound 45< 20 nM

Other Biological Targets

Beyond their effects on the central nervous system and antioxidant activity, derivatives of 5-aminopyrazole have been found to interact with other significant biological targets, including protein kinases that play crucial roles in cellular signaling pathways.

The lymphocyte-specific protein tyrosine kinase (p56 Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling and activation. As such, it is an important therapeutic target for autoimmune diseases and organ transplant rejection. Research has identified that structurally simple 5-aminopyrazole derivatives can act as inhibitors of this enzyme. Specifically, a 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 Lck. Pyrazole-based compounds are widely recognized as privileged scaffolds for designing various kinase inhibitors. nih.gov

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism

Extensive searches of scientific literature and chemical databases did not yield specific research detailing the Corticotrophin-Releasing Factor-1 (CRF-1) receptor antagonism of derivatives of this compound. While the broader class of pyrazole-containing compounds has been investigated for CRF-1 receptor antagonist activity, specific data for derivatives of the title compound is not available in the reviewed literature. Therefore, no detailed research findings or data tables on this specific activity can be presented.

GABA Inhibitor Activity

Similarly, a comprehensive review of available scientific literature provided no specific information on the GABA inhibitor activity of derivatives of this compound. Research on pyrazole derivatives has explored a wide range of biological activities, but their potential as GABA inhibitors, specifically for derivatives of this compound, does not appear to be a documented area of investigation. Consequently, there are no detailed research findings or data to present in this section.

Structure Activity Relationships Sar and Structure Based Drug Design for 5 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide Scaffold

Impact of N1-Substituent (e.g., Ethyl Group) on Biological Potency and Selectivity

The substituent at the N1 position of the pyrazole (B372694) ring plays a crucial role in modulating the biological activity and selectivity of 5-amino-1H-pyrazole-4-carboxamide derivatives. The ethyl group in the parent compound serves as a foundational element, influencing the molecule's orientation within the target's binding site.

Studies on various kinase inhibitors have demonstrated that the nature of the N1-alkyl substituent can significantly impact potency. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, N-alkylation of the pyrazole ring was a key strategy to enhance potency and selectivity. While an N1-methylated pyrazole derivative showed improved solubility and selectivity, further exploration of N1-alkylated pyrazoles, including those with difluoroethyl groups, led to compounds with improved metabolic stability and maintained high potency. This suggests that the ethyl group in 5-amino-1-ethyl-1H-pyrazole-4-carboxamide likely contributes to a favorable balance of lipophilicity and metabolic stability.

N1-SubstituentImpact on Activity/SelectivityReference Context
MethylImproved solubility and selectivityHPK1 Inhibitors
DifluoroethylImproved metabolic stability, maintained potencyHPK1 Inhibitors
Alkyl GroupsCan influence potency and efflux ratesGeneral Kinase Inhibitors
Pyridinyl GroupsCan lead to lower efflux ratesGeneral Kinase Inhibitors

Role of the 4-Carboxamide Moiety in Target Binding

The 4-carboxamide moiety is a cornerstone of the this compound scaffold's interaction with its biological targets. This functional group is a proficient hydrogen bond donor and acceptor, enabling it to form crucial interactions with the amino acid residues in the hinge region of many kinases, a key area for ATP binding.

Molecular docking studies of various pyrazole-based kinase inhibitors consistently highlight the importance of the 4-carboxamide in anchoring the inhibitor to the target protein. For example, in the design of Aurora kinase inhibitors, the carboxamide group was shown to form hydrogen bonds with the kinase hinge region. Similarly, in studies of pyrazole derivatives as inhibitors of rearranged during transfection (RET) kinase, the amide hydrogen of the carboxamide was observed to donate a hydrogen bond to key residues in the active site. This hydrogen bonding capability is a recurring theme across numerous kinase inhibitor designs and is fundamental to the high affinity of these compounds.

The stability and planarity of the carboxamide group also contribute to its effectiveness. It helps to properly orient the rest of the molecule within the binding pocket, allowing other substituents to make favorable contacts. The presence of the carboxamide group is so critical that it is found in over a quarter of all known drugs, owing to its neutral, stable nature and its dual hydrogen-bonding capacity.

Influence of Substituents on the Pyrazole Ring on Activity Profiles

For instance, the 5-amino group is a key feature of this scaffold and often participates in hydrogen bonding interactions. In some designs, this amino group can be further functionalized to explore additional binding pockets.

Substitutions at the C3 position of the pyrazole ring are also a common strategy for optimization. In the development of anti-tubercular agents, the introduction of substituted phenylamino groups at the C3 position of 5-amino-1H-pyrazole-4-carboxamides led to potent compounds. The electronic nature of these substituents was found to be critical, with electron-withdrawing groups generally enhancing activity. This highlights how modifications to the pyrazole ring can be used to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects.

Pyrazole Ring PositionType of SubstituentImpact on Activity
C3Substituted PhenylaminoModulates anti-tubercular activity
C5Amino GroupKey for hydrogen bonding
GeneralElectron-withdrawing groupsCan enhance antibacterial activity
GeneralElectron-donating groupsCan reduce potency

Ligand-Target Interactions: Insights from Molecular Docking Studies

Molecular docking has become an indispensable tool for understanding the ligand-target interactions of this compound derivatives at an atomic level. These computational studies provide valuable insights into the binding modes of these inhibitors and help to rationalize their structure-activity relationships.

Docking studies of pyrazole-based inhibitors in the active sites of various kinases, such as RET kinase and Aurora kinases, have consistently shown a conserved binding pattern. nih.govchristuniversity.in The pyrazole core, along with the 4-carboxamide, typically anchors the molecule in the ATP-binding pocket through a network of hydrogen bonds with the hinge region. The N1-ethyl group often occupies a hydrophobic pocket, contributing to the binding affinity.

These in silico models also allow for the prediction of how novel substituents might interact with the target protein. For example, by identifying unoccupied pockets within the active site, researchers can design new derivatives with additional functional groups to fill these spaces and enhance binding affinity. Molecular docking was instrumental in the design of more potent Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors, where the introduction of a piperazine ring in a hydrophilic pocket and a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com

Rational Design of Derivatives for Improved Efficacy and Selectivity

The knowledge gleaned from structure-activity relationships and molecular modeling studies provides a solid foundation for the rational design of improved this compound derivatives. The goal of this rational design process is to optimize multiple parameters simultaneously, including potency, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of these compounds is the structure-based design approach. By analyzing the co-crystal structures of lead compounds bound to their targets, medicinal chemists can identify opportunities for modification. For instance, the design of pan-FGFR covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold was guided by structure-based drug design to target both wild-type and mutant forms of the kinase. nih.gov

Another important aspect of rational design is the optimization of physicochemical properties to improve drug-likeness. This can involve modifying substituents to enhance solubility, reduce metabolic liability, or improve cell permeability. For example, in the development of kinase inhibitors, the introduction of a methylisoxazole moiety was found to be more optimal than a substituted phenyl group in terms of both potency and stability. This iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of SAR and ligand-target interactions, is crucial for the development of the next generation of therapies based on the this compound scaffold.

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit" or "lead" compound—a molecule that shows promising biological activity against a specific target. The 5-aminopyrazole-4-carboxamide structure is a frequent starting point for this process. Through systematic chemical modifications, medicinal chemists can explore the structure-activity relationship (SAR) to enhance the desired therapeutic effects and minimize off-target activity.

One notable area of optimization is in the development of kinase inhibitors. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Through structural optimization, a representative compound, 10h, demonstrated potent activity in the nanomolar range against multiple FGFR isoforms and the drug-resistant V564F gatekeeper mutant. nih.gov This demonstrates how the core scaffold can be elaborated to create highly potent and selective therapeutic candidates.

Similarly, in the pursuit of cancer immunotherapy agents, researchers identified a series of pyrazole-based compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. nih.gov Optimization efforts, including the introduction of a difluoroethyl group at the N1 position of the pyrazole (B372694) ring (a position analogous to the ethyl group in 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide), led to the discovery of a compound with excellent potency and improved metabolic stability, making it a valuable in vivo tool for further studies. nih.gov

Further research highlights the adaptability of this scaffold. By varying substituents, pyrazole-4-carboxamide derivatives have been optimized to act as antibiotic adjuvants against resistant bacteria and as trypanocidal agents for Chagas disease. nih.govnih.gov These optimization campaigns underscore the importance of the 5-aminopyrazole-4-carboxamide core as a foundational structure for generating diverse libraries of compounds from which lead candidates can be identified and refined. nih.govnih.gov

Pre-Clinical Development of Therapeutic Candidates

Once a lead compound is optimized for potency and selectivity, it enters pre-clinical development, where it is evaluated in cellular and animal models to assess its efficacy and safety before consideration for human trials. Derivatives of the 5-aminopyrazole-4-carboxamide scaffold have shown significant promise in this phase.

A compelling example is the development of bumped-kinase inhibitors (BKIs) for the treatment of cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium. nih.gov Researchers developed a series of selective 5-aminopyrazole-4-carboxamide-based BKIs that were tested in both in vitro and in vivo models of Cryptosporidium parvum infection. nih.gov Two compounds from this series emerged as promising pre-clinical leads with both acceptable safety profiles and proven efficacy in a mouse model of the disease. nih.gov

The table below summarizes the key pre-clinical findings for these two promising therapeutic candidates.

Compound IDEfficacy in Mouse ModelSafety FindingsStatus
BKI 1708 Efficacious at 8 mg/kg (once daily for 5 days)No observable signs of toxicity up to 200 mg/kg (once daily for 7 days)Promising Pre-clinical Lead
BKI 1770 Efficacious at 30 mg/kg (twice daily for 5 days)No observable signs of toxicity up to 300 mg/kg (once daily for 7 days)Promising Pre-clinical Lead

This data is based on research findings from a mouse model of cryptosporidiosis. nih.gov

These results highlight the successful transition of a compound class based on the 5-aminopyrazole-4-carboxamide scaffold from initial discovery and optimization to a more advanced stage of pre-clinical validation, paving the way for potential clinical development. nih.gov

Development of New Therapeutic Agents for Neglected Diseases

Neglected tropical diseases (NTDs) affect billions of people, primarily in low-income populations, yet they receive comparatively little funding for research and development. The versatility of the 5-aminopyrazole-4-carboxamide scaffold makes it an attractive starting point for developing cost-effective treatments for these conditions.

As mentioned previously, this scaffold has been instrumental in creating pre-clinical candidates for cryptosporidiosis, a major cause of pediatric diarrhea and mortality in developing nations. nih.gov The development of bumped-kinase inhibitors targeting the parasite's calcium-dependent protein kinase 1 (CpCDPK1) represents a significant advancement in the search for a consistently effective drug for this disease. nih.gov

The utility of this chemical framework extends to other parasitic infections. Research into Chagas disease, caused by the protozoan Trypanosoma cruzi, has involved the structural optimization of pyrazole derivatives to enhance their trypanocidal efficacy. nih.gov Similarly, pyrazole and pyrazoline derivatives have been identified as promising scaffolds in the discovery of novel agents against schistosomiasis, a parasitic disease caused by flatworms. nih.gov These studies showcase a concerted effort to leverage the proven utility of the pyrazole core to address critical unmet needs in global health.

The following table outlines the application of the pyrazole scaffold in developing treatments for various neglected diseases.

DiseasePathogenTarget (if identified)Scaffold Class
Cryptosporidiosis Cryptosporidium parvumCalcium-Dependent Protein Kinase 1 (CpCDPK1)5-Aminopyrazole-4-carboxamide
Chagas Disease Trypanosoma cruziNot specified1-Aryl-1H-pyrazole-imidazoline
Schistosomiasis Schistosoma mansoniNot specifiedPyrazoline / Pyrazole

Role as a Chemical Probe for Biological Pathways

Beyond their direct therapeutic potential, highly potent and selective molecules derived from the 5-aminopyrazole-4-carboxamide scaffold can serve as powerful research tools known as chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. By inhibiting a target with high precision, these probes allow researchers to investigate the downstream consequences of that inhibition, thereby elucidating the role of the target protein in health and disease.

The development of specific inhibitors for kinases is a prime example. The difluoroethyl pyrazole derivative developed as a highly selective HPK1 inhibitor serves as an excellent in vivo tool. nih.gov Researchers can use this compound to probe the HPK1 signaling pathway and better understand its role in T-cell regulation and the immune response to cancer. Its ability to produce a specific pharmacodynamic response in animal models makes it invaluable for such mechanistic studies. nih.gov

Likewise, the potent and selective pan-FGFR inhibitors derived from the 5-amino-1H-pyrazole-4-carboxamide core can be used to explore the complex roles of FGFR signaling in tumor growth and resistance. nih.gov By applying these compounds to cancer cell lines or preclinical models, scientists can dissect the specific contributions of different FGFR isoforms to malignancy. While the ultimate goal of drug development is a therapeutic agent, the creation of these highly optimized molecules provides invaluable tools that advance fundamental biological understanding along the way.

Advanced Research Methodologies and Techniques

High-Throughput Screening for Biological Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large, diverse chemical libraries for activity against specific biological targets. For pyrazole-based scaffolds, HTS has been instrumental in identifying initial "hits" for various therapeutic targets.

In a notable HTS campaign, a library of compounds was screened to identify novel inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. This screening identified N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as a promising hit series. nih.gov This initial discovery paved the way for further structure-activity relationship (SAR) studies to optimize the scaffold's potency and pharmacokinetic properties. nih.gov

Another HTS campaign, screening approximately 95,000 small molecules, identified a pyrazole (B372694) series with moderate but promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. acs.org The initial hit, a pyrazole carboxamide derivative, demonstrated an IC50 of 10 μM in an intracellular assay, providing a critical starting point for a hit-to-lead optimization program. acs.org These examples underscore the power of HTS to sift through vast chemical diversity and pinpoint pyrazole-based scaffolds with therapeutic potential.

Table 1: Examples of Pyrazole Scaffolds Identified Through High-Throughput Screening

Target Screening Campaign Focus Identified Scaffold Class Initial Hit Potency
IRAK4 Inflammatory Diseases N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides Promising Hit

In vitro and In vivo Efficacy Models in Disease Research

Once a promising scaffold is identified, its efficacy must be validated through a cascade of in vitro and in vivo models. These models are crucial for confirming the biological activity and therapeutic potential in relevant disease contexts.

In vitro Models: For derivatives of 5-amino-1H-pyrazole-4-carboxamide, in vitro testing often begins with biochemical assays against purified enzymes followed by cell-based assays. For instance, a series of these derivatives was evaluated as potential pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov The compounds' potency was determined in biochemical assays against multiple FGFR isoforms (FGFR1, FGFR2, FGFR3) and a clinically relevant gatekeeper mutant. nih.gov Subsequently, their anti-proliferative effects were measured in various human cancer cell lines, such as NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), to confirm their activity in a cellular context. nih.gov

In the field of infectious diseases, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have been tested for their ability to prevent the growth and proliferation of the parasite Cryptosporidium parvum in cultured host cells. nih.gov

Table 2: Selected In Vitro Efficacy Data for Pyrazole Derivatives

Compound Class Target/Organism Assay Type Cell Lines Measured Endpoint
5-amino-1H-pyrazole-4-carboxamide derivatives FGFR1, FGFR2, FGFR3 Biochemical Assay N/A IC50 (nM)
5-amino-1H-pyrazole-4-carboxamide derivatives Cancer Proliferation Cell-based Assay NCI-H520, SNU-16, KATO III IC50 (nM)

In vivo Models: Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy within a living organism. For anti-inflammatory pyrazole compounds targeting IRAK4, a rat pharmacodynamic model was employed. In this model, female Lewis rats were treated with the compound before being stimulated with a TLR7 agonist to induce an inflammatory response. The efficacy of the compound was determined by measuring the reduction in cytokine levels in blood samples. nih.gov

For anti-parasitic applications, a mouse infection model of cryptosporidiosis is used to evaluate 5-aminopyrazole-4-carboxamide BKIs. nih.gov Similarly, a hamster model of visceral leishmaniasis has been used to confirm the efficacy of amino-pyrazole ureas, where the reduction in parasite burden in the liver and spleen is the primary endpoint. acs.org

Target Deconvolution Strategies

Phenotypic screening, where compounds are selected based on an observed effect in cells or organisms without prior knowledge of the target, is increasingly common. This necessitates robust target deconvolution strategies to identify the molecular target(s) responsible for the compound's activity. For pyrazole-based compounds, which often act as kinase inhibitors, several advanced methods are applicable.

A significant challenge in drug development is validating which of the many potential targets identified are truly responsible for the therapeutic mechanism. nih.gov This requires a combination of orthogonal approaches, including direct binding and functional studies. nih.gov

One sophisticated strategy involves an ensemble approach that combines computational and experimental data. nih.govresearchgate.net This method uses regularized regression modeling, integrating data from mRNA expression profiling of cell lines with the known polypharmacology of a large set of kinase inhibitors. nih.gov By profiling a select set of inhibitors, this approach can identify specific kinases that regulate a particular phenotype, such as cell migration. nih.gov This strategy could be applied to a novel pyrazole-based inhibitor to predict and then validate its primary targets from a large pool of possibilities, aiding in the rational design of more selective drugs. nih.govresearchgate.net

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and the mining of chemical databases are vital for understanding the broader potential of a chemical scaffold and for identifying new avenues for drug design. The pyrazole ring is recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive compounds. researchgate.netnih.gov

Computational screening of compound databases is a key chemoinformatic technique used to identify molecules that are likely to interact with a biological target of interest. researchgate.net This "virtual screening" helps prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net

Specialized databases have been developed to aid this process. For example, the CBPDdb is a curated web server containing hundreds of derivatives of pyrazole, along with coumarin (B35378) and benzothiazole. nih.gov This database provides researchers with a collection of biologically active compounds and allows for the calculation and filtering of various physicochemical descriptors. nih.gov Such resources facilitate the screening for plausible inhibitors for different diseases and support the design of new pyrazole derivatives by allowing researchers to analyze the properties of existing related scaffolds. nih.gov These tools are integral to modern medicinal chemistry for exploring the vast chemical space surrounding core structures like 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Diverse Derivatization

The synthesis of 5-aminopyrazoles is well-established, typically involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. nih.gov However, there remains a significant opportunity to develop more versatile and efficient synthetic pathways specifically for N1-alkylated pyrazoles like the 1-ethyl variant. Future research should focus on novel, high-yield synthetic strategies that allow for easy diversification of the pyrazole (B372694) core.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Developing one-pot syntheses where ethyl hydrazine (B178648), a nitrile-containing precursor, and other building blocks can react to form highly functionalized pyrazoles would streamline the production of derivative libraries. beilstein-journals.org

Solid-Phase Synthesis: Adapting existing solid-phase synthesis methods for 5-aminopyrazoles could facilitate high-throughput screening of new analogues by simplifying purification and isolation. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction conditions, improve safety, and allow for scalable production of 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide and its derivatives.

Alternative Precursors: Investigating different starting materials, such as reacting malononitrile dimer first with an aldehyde followed by hydrazine, can sometimes lead to completely different products, highlighting the need to explore varied reaction sequences to access novel chemical space. jocpr.com

These advanced synthetic methodologies would not only improve efficiency but also enable the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Comprehensive Mechanistic Investigations of Biological Action

Derivatives of the 5-aminopyrazole-4-carboxamide scaffold are known to exhibit potent biological effects by acting on specific molecular targets. A significant research gap exists in understanding the precise mechanism of action for the 1-ethyl substituted compound.

Future investigations should prioritize:

Target Identification: The parent scaffold is known to produce potent bumped-kinase inhibitors (BKIs) that target calcium-dependent protein kinases in parasites like Cryptosporidium parvum. nih.govnih.gov It is crucial to investigate whether this compound inhibits similar kinases or possesses entirely different targets.

Enzyme Inhibition Assays: Screening against a broad panel of kinases and other enzymes, such as succinate (B1194679) dehydrogenase (SDH) which is a common target for pyrazole carboxamide fungicides, would clarify its biological activity profile. acs.orgacs.org

Structural Biology: Co-crystallization of the compound with its identified biological target would provide invaluable atomic-level insights into its binding mode. This information is critical for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.

Molecular Dynamics Simulations: Computational studies can complement experimental work by revealing the stability of the compound-target complex and identifying key interactions that contribute to its inhibitory effects. nih.gov

A thorough understanding of its molecular mechanism is a prerequisite for any further development as a therapeutic or agrochemical agent.

Development of Highly Selective and Potent Analogues for Specific Disease Targets

The broad biological activity of the pyrazole class suggests that this compound is a promising starting point for developing targeted therapies. The core structure has been successfully modified to create agents with anti-parasitic, anti-cancer, and antifungal properties. nih.govscielo.brnih.gov

Future research should focus on a systematic medicinal chemistry campaign to:

Generate Focused Libraries: Create libraries of analogues by modifying the carboxamide group, substituting the amino group, or adding functional groups to the pyrazole ring.

Structure-Activity Relationship (SAR) Studies: Systematically test these new compounds to build a comprehensive SAR profile. This will identify which chemical modifications enhance potency and selectivity for specific targets, such as a particular protein kinase or fungal enzyme. nih.gov

Target-Specific Design: For instance, in developing anti-cryptosporidiosis agents, modifications could be guided by the known structure of the target, C. parvum calcium-dependent protein kinase 1 (CpCDPK1), to improve efficacy and safety. nih.gov

This targeted approach will be essential to translate the general bioactivity of the pyrazole scaffold into highly effective agents for specific diseases.

Addressing Challenges in Compound Optimization (e.g., Metabolic Stability, Solubility)

A major hurdle in drug development is optimizing a compound's pharmacokinetic and toxicological properties. Early assessment of these characteristics is crucial for the successful translation of a promising lead compound. Research on related pyrazole and carboxamide compounds has highlighted challenges such as low solubility, poor metabolic stability, and potential toxicity. unicamp.brnih.gov

Key optimization challenges to address for this compound include:

Metabolic Stability: Amide groups can be susceptible to hydrolysis by metabolic enzymes, and other parts of the molecule may be targets for CYP450 oxidation. unicamp.br Future work must involve in vitro metabolic studies using liver microsomes and hepatocytes to identify metabolic "hot spots" and guide chemical modifications to block these sites, thereby improving the compound's half-life. nih.gov

Aqueous Solubility: Poor solubility can hinder absorption and bioavailability. Strategies to improve this property, such as the introduction of polar functional groups, should be explored without compromising biological activity.

Toxicity Profiling: Early in vitro toxicity screening is essential. For example, some bumped-kinase inhibitors based on this scaffold have shown potential cardiotoxicity, which was evaluated using hERG assays. nih.gov A comprehensive panel of assays should be used to de-risk the scaffold early in the development process.

The table below summarizes biological activities and optimization data for related pyrazole carboxamide compounds, providing a reference for future studies.

Compound ClassBiological Target/ActivityOptimization Data/Challenges
5-Aminopyrazole-4-carboxamide BKIs Anti-parasitic (Cryptosporidiosis) via CpCDPK1 inhibition nih.govPotential cardiotoxicity; optimization focused on reducing systemic exposure and improving safety profile. nih.gov
Pyrazole Carboxamides Antifungal (e.g., Rhizoctonia solani) via SDH inhibition acs.orgEfficacy dependent on specific substitutions; development of resistance is a potential issue.
Pyrazole Carboxamides Anti-malarialChallenges with low solubility and undesired metabolic stability in rat hepatocytes. unicamp.br
Carbazole Carboxamides RORγt Agonists (Cancer Immunotherapy)Initial leads had poor metabolic stability; optimization required modifying metabolic sites to improve half-life. nih.gov

This table is based on data from cited research on related compound classes and is intended to guide future research directions.

Potential for Agrochemical Applications and Sustainable Synthesis

The pyrazole carboxamide chemical class is of immense importance to the agricultural industry, with many commercialized products used as fungicides and insecticides. scielo.brnih.govroyal-chem.com This provides a strong rationale for evaluating this compound and its derivatives as potential crop protection agents. Future research should screen this compound against a panel of common plant pathogens and insect pests. nih.gov

Alongside exploring new applications, there is a growing imperative to develop sustainable and environmentally benign chemical processes. The synthesis of pyrazoles often involves organic solvents and harsh conditions. researchgate.net A key future direction is the development of "green" synthetic routes.

Areas for improvement include:

Solvent-Free Synthesis: Methodologies such as mechanochemical reactions (grinding) or using recyclable ionic salts can eliminate the need for volatile organic solvents. tandfonline.comrsc.org

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry and has been successfully applied to the synthesis of some pyrazole derivatives. thieme-connect.com

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Recyclable Catalysts: The use of magnetic nanoparticle-based catalysts that can be easily recovered and reused offers a path to more sustainable and cost-effective production. rsc.org

By integrating green chemistry principles, the synthesis of this compound can be made more environmentally friendly, aligning with modern standards for sustainable chemical manufacturing. citedrive.com

Q & A

Q. Advanced

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess free fraction .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

How does substituent variation at the pyrazole 1- and 4-positions influence bioactivity?

Q. Advanced

  • 1-position (ethyl vs. aryl groups) : Bulky substituents (e.g., trifluoroethyl) enhance metabolic stability but may reduce solubility .
  • 4-position (carboxamide) : Hydrogen-bonding capacity critical for target binding (e.g., kinase inhibition). Replace with ester or nitrile groups to modulate lipophilicity .
  • QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to guide design .

What are the best practices for ensuring compound stability during storage?

Q. Basic

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation/hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free carboxylic acid) indicate hydrolysis susceptibility .

How can researchers resolve conflicting spectral data during structure elucidation?

Q. Advanced

  • Combine DEPT-135 NMR to distinguish CH₃/CH₂ groups from quaternary carbons.
  • Perform HRMS to confirm molecular formula (e.g., C₇H₁₁N₃O₂ for ethyl ester precursors ).
  • Cross-validate crystallographic data (e.g., CCDC deposition codes) with calculated powder XRD patterns .

What strategies optimize yield in multi-step syntheses involving this compound?

Q. Advanced

  • Flow chemistry : Continuous processing reduces intermediate degradation and improves heat/mass transfer .
  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction) .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like JMP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.